
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide
Übersicht
Beschreibung
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that has gained a great deal of attention in scientific research. Its molecular formula is C10H13ClN4O and it has a molecular weight of 240.69 g/mol .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is based on its molecular formula, C10H13ClN4O . More detailed information about its structure can be found in scientific databases .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide include its molecular formula (C10H13ClN4O) and molecular weight (240.69 g/mol) . More detailed information about its physical and chemical properties can be found in scientific databases .
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide derivatives have been found to exhibit significant anti-angiogenic and DNA cleavage activities. These properties are crucial in the context of cancer research, as the inhibition of angiogenesis (formation of new blood vessels) can potentially hinder tumor growth. Similarly, DNA cleavage activities are important for understanding cellular mechanisms and developing targeted therapies (Kambappa et al., 2017).
Antimicrobial Activity
This compound has shown promise in antimicrobial studies. For instance, derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide have been synthesized and displayed significant antibacterial activity against various pathogens. This highlights its potential application in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Properties
Several studies have demonstrated that derivatives of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide possess anticancer properties. These compounds have been tested for their efficacy in inhibiting the growth of cancer cells, making them a topic of interest in oncology research (Abu‐Hashem et al., 2020).
Synthesis and Structural Analysis
There is considerable research focused on the synthesis and structural analysis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide and its derivatives. Understanding the structural properties of these compounds is essential for developing new drugs with improved efficacy and fewer side effects (Georges et al., 1989).
Potential Antipsychotic Agents
Research has also explored the use of heterocyclic analogues of this compound as potential antipsychotic agents. These studies focus on the binding to various receptors in the brain, which is a key aspect of developing new treatments for psychiatric disorders (Norman et al., 1996).
Wirkmechanismus
Target of Action
The primary target of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It plays a crucial role in promoting cell proliferation and survival, making it an attractive target for cancer therapy .
Mode of Action
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It inhibits PKB by competing with ATP for the binding site on the kinase . This compound has been found to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Modifications to the linker group between the piperidine and the lipophilic substituent have led to the identification of analogs, such as 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, that are potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide results in modulation of biomarkers of signaling through PKB in vivo . This leads to a strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQODZJHDBBIRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




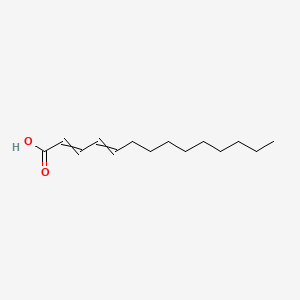
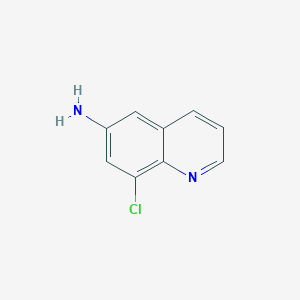
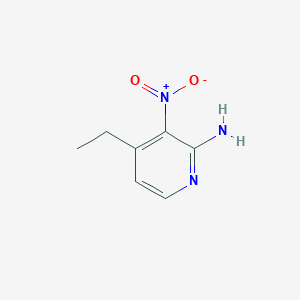
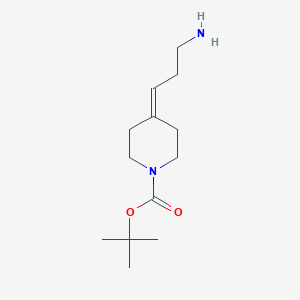

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)
![(1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1424378.png)

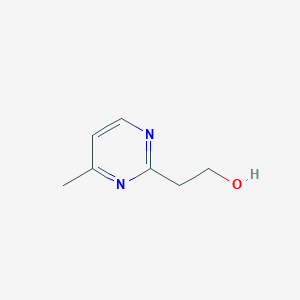
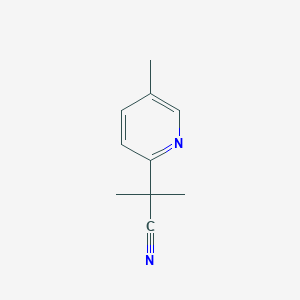
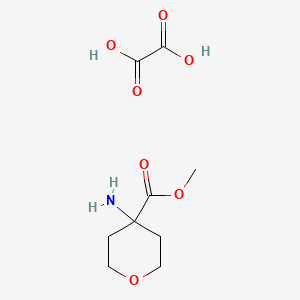

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)